N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenoxy)acetamide, commonly referred to as DNRI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNRI is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
DNRI works by inhibiting the dopamine transporter, which is responsible for reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, DNRI increases the concentration of dopamine in the synapse, which leads to increased dopamine signaling in the brain. This increased dopamine signaling is believed to be responsible for DNRI's therapeutic effects.
Biochemical and physiological effects:
DNRI has been shown to have a number of biochemical and physiological effects. In addition to its dopamine transporter inhibition, DNRI has been shown to increase the levels of norepinephrine and serotonin in the brain. DNRI has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DNRI is its ability to selectively inhibit the dopamine transporter without affecting other neurotransmitter transporters. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. One limitation of DNRI is its potential for abuse, as it has been shown to have stimulant effects in animal studies.
Zukünftige Richtungen
There are several future directions for research on DNRI. One area of interest is the development of DNRI analogs with improved pharmacokinetic properties. Another area of interest is the use of DNRI in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the long-term effects of DNRI on the brain.
Synthesemethoden
DNRI can be synthesized through a multistep process that involves the reaction of 4-nitrophenol with ethyl chloroacetate to form 2-(4-nitrophenoxy)acetic acid ethyl ester. The ester is then reacted with phthalic anhydride to form N-(2-(4-nitrophenoxy)acetyl)phthalimide. Finally, the phthalimide is reduced with sodium borohydride to produce DNRI.
Wissenschaftliche Forschungsanwendungen
DNRI has been extensively studied for its potential applications in the treatment of various neurological disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and addiction. DNRI's ability to inhibit the dopamine transporter makes it a promising candidate for these applications.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-14(9-25-11-7-5-10(6-8-11)19(23)24)17-18-15(21)12-3-1-2-4-13(12)16(18)22/h1-8H,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTCUCJPCVMZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.